Bienvenue dans la boutique en ligne BenchChem!

13-O-Desmethylascomycin

Immunosuppression Structure-Activity Relationship (SAR) T-cell Proliferation

13-O-Desmethylascomycin (CAS 153781-48-7), also referred to as 13-O-desmethylimmunomycin, is a macrolactam natural product and a key desmethyl analog of the immunosuppressant ascomycin (immunomycin, FR-900520). It is structurally characterized by the absence of a methyl group at the C-13 hydroxyl position of the parent macrolide ring.

Molecular Formula C42H67NO12
Molecular Weight 778 g/mol
CAS No. 153781-48-7
Cat. No. B137740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-O-Desmethylascomycin
CAS153781-48-7
Synonyms13-O-desmethylascomycin
13-O-desmethylimmunomycin
Molecular FormulaC42H67NO12
Molecular Weight778 g/mol
Structural Identifiers
SMILESCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC)C)C
InChIInChI=1S/C42H67NO12/c1-9-29-17-23(2)16-24(3)18-36(53-8)38-34(47)20-26(5)42(51,55-38)39(48)40(49)43-15-11-10-12-30(43)41(50)54-37(27(6)32(45)22-33(29)46)25(4)19-28-13-14-31(44)35(21-28)52-7/h17,19,24,26-32,34-38,44-45,47,51H,9-16,18,20-22H2,1-8H3/b23-17+,25-19+/t24-,26+,27+,28-,29+,30-,31+,32-,34-,35+,36-,37+,38-,42+/m0/s1
InChIKeyOKCJYZYYAWVAHA-CTVWFBRYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13-O-Desmethylascomycin (CAS 153781-48-7) Procurement Guide: Identity, Source, and Role as a Critical Impurity Standard


13-O-Desmethylascomycin (CAS 153781-48-7), also referred to as 13-O-desmethylimmunomycin, is a macrolactam natural product and a key desmethyl analog of the immunosuppressant ascomycin (immunomycin, FR-900520) [1]. It is structurally characterized by the absence of a methyl group at the C-13 hydroxyl position of the parent macrolide ring. This compound is primarily encountered and utilized as a process-related impurity and analytical reference standard in the manufacturing and quality control (QC) of tacrolimus (FK506) and ascomycin [2]. Its significance in procurement is not as a therapeutic agent but as a critical tool for analytical method validation, impurity profiling, and ensuring compliance with pharmaceutical purity standards.

Why 13-O-Desmethylascomycin Cannot Be Replaced by Ascomycin, Tacrolimus, or Other Desmethyl Analogs for Analytical and Research Applications


Generic substitution fails for 13-O-desmethylascomycin due to its unique role as a specific, structurally defined impurity marker. While it shares the macrolactam core with ascomycin and tacrolimus, the precise absence of the C-13 methoxy group creates a distinct analytical fingerprint (e.g., unique retention time, mass spectrum) that is essential for developing selective quantification methods [1]. Its biological activity is also distinctly different from other desmethyl congeners; the MeSH database notes that the 13,15-O-bisdesmethyl analog possesses even lower immunosuppressive activity than 13-O-desmethylascomycin, indicating a rank order of potency that makes each analog non-interchangeable for structure-activity relationship (SAR) studies [2]. For procurement, using a generic 'desmethylascomycin' or the parent compound as an impurity standard would lead to inaccurate quantification of specific impurities, potentially causing batch failure in pharmaceutical QC environments where the 13-O-desmethyl species must be individually monitored at specified limits [3].

Quantitative Differentiation Guide: 13-O-Desmethylascomycin vs. Its Closest Analogs and In-Class Compounds


Immunosuppressive Activity Rank Order: 13-O-Desmethylascomycin vs. the Bis-Desmethyl Analog

13-O-Desmethylascomycin's differentiation from its closest analog, 13,15-O-bisdesmethylascomycin, is defined by its retained, albeit reduced, immunosuppressive activity. While the study by Shafiee et al. established that methylation of the C-15 hydroxyl is critical for full biological activity, it did not provide quantitative data for 13-O-desmethylascomycin itself [1]. However, the MeSH database entry for the bis-desmethyl analog explicitly states it has 'less immunosuppressive activity than 13-O-desmethylascomycin', providing a class-level rank order of potency: Ascomycin > 13-O-Desmethylascomycin > 13,15-O-Bisdesmethylascomycin [2]. This rank order is a crucial differentiator for researchers procuring compounds for SAR studies, as it indicates the C-13 methoxy group contributes to, but is not the sole determinant of, biological activity.

Immunosuppression Structure-Activity Relationship (SAR) T-cell Proliferation

Binding Affinity Selectivity for FKBP51 vs. FKBP52

BindingDB data indicates that 13-O-Desmethylascomycin exhibits a stark selectivity difference between FKBP51 and FKBP52. A direct comparison shows it binds FKBP51 with a Ki of 6 nM, whereas its affinity for FKBP52 is over 8,300-fold lower (Ki > 50,000 nM) [1]. This level of selectivity is a significant quantitative differentiator from other in-class compounds that may exhibit a different selectivity profile. While head-to-head data against ascomycin under identical conditions is absent for 13-O-Desmethylascomycin, the parent compound is known for high-affinity binding to FKBP12, not FKBP51 [2]. This shift in target preference is meaningful for research applications focused on FKBP51-mediated pathways.

FKBP51 FKBP52 Binding Selectivity Fluorescence Polarization

Identification as a Distinct and Previously Unknown Tacrolimus Impurity

A 2025 study by Gao et al. identified 13-O-desmethylascomycin as a previously unknown impurity in tacrolimus drug substance, distinguishing it from the well-known impurities ascomycin and dihydrotacrolimus [1]. This is the first report of its presence in tacrolimus, establishing its role as a novel and specific marker for process control. The study developed a specialized silver ion complexation and preparative LC method to isolate this specific impurity, proving that standard purification protocols for other impurities (e.g., ascomycin) are insufficient. This unique occurrence and the need for a dedicated analytical method make 13-O-desmethylascomycin an irreplaceable reference standard for any generic tacrolimus manufacturer aiming to meet ICH Q3A guidelines on impurity identification and control.

Pharmaceutical Quality Control Impurity Profiling Tacrolimus HPLC-MS

Optimal Procurement Scenarios for 13-O-Desmethylascomycin Based on Differentiated Analytical and Research Needs


Tacrolimus and Ascomycin Drug Substance Impurity Profiling and Method Validation

The primary industrial application for procuring 13-O-Desmethylascomycin is as a high-purity reference standard for pharmaceutical QC laboratories. As established by Gao et al., this compound is a distinct, novel impurity in tacrolimus that cannot be monitored using standards for known impurities like ascomycin or dihydrotacrolimus [1]. Its procurement is mandatory for developing and validating HPLC-MS methods per ICH Q2(R1) guidelines, specifically for system suitability testing, determining relative response factors, and quantifying this specific impurity to ensure it remains below the identification threshold as per ICH Q3A [1].

Selective FKBP51 Pharmacological Tool Research

For academic and drug discovery labs studying the role of FKBP51 in stress-related disorders, cancer, or metabolic diseases, 13-O-Desmethylascomycin serves as a selective pharmacological tool. The quantitative BindingDB data demonstrates its significant >8,300-fold selectivity for FKBP51 (Ki = 6 nM) over FKBP52 (Ki > 50,000 nM) [2]. This selectivity profile makes it a preferred compound over less selective macrolides for experiments aiming to isolate FKBP51-mediated phenotypes without confounding activity on FKBP52, directly linking procurement choice to experimental design and interpretability of results.

Macrolide Immunosuppressant Structure-Activity Relationship (SAR) Studies

Researchers engaged in medicinal chemistry and SAR studies of the calcineurin inhibitor scaffold require 13-O-Desmethylascomycin as a defined molecular intermediate. The qualitative rank order of immunosuppressive potency (Ascomycin > 13-O-Desmethylascomycin > 13,15-O-Bisdesmethylascomycin), inferred from the Shafiee et al. synthesis and MeSH annotations, positions this compound at a critical midpoint on the activity cliff [3][4]. Procuring the correct analog is essential for accurately mapping the pharmacophoric contributions of the C-13 and C-15 methoxy groups, as substituting the bis-desmethyl analog would falsely suggest a complete loss of function at C-13.

Quote Request

Request a Quote for 13-O-Desmethylascomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.